1-Piperidinecarboximidamide, N-nitro-

Description

Historical Development of N-Nitro-Guanidine Chemistry within Academic Research

The study of 1-Piperidinecarboximidamide, N-nitro- is rooted in the broader history of N-nitro-guanidine chemistry. The parent compound, nitroguanidine (B56551), has been a subject of academic inquiry for well over a century. The initial documented research dates back to 1877, when Jousselin first synthesized a compound he incorrectly identified as nitrosoguanidine. It was not until 1891 that Pellizzari and Franchimont correctly identified the substance as nitroguanidine, establishing the foundational knowledge of its synthesis and chemical properties.

Subsequent academic work further refined the understanding and production of this class of compounds. In 1892, Thiele improved upon the preparation methods, achieving higher yields through more effective nitration techniques. A significant method involves the nitration of guanidine (B92328) nitrate (B79036) using concentrated sulfuric acid. researchgate.net Over the years, research has focused on optimizing synthesis, including the development of continuous manufacturing processes to meet demand, particularly spurred by its application in propellants. researchgate.net The academic exploration of nitroguanidine revealed its interesting structural properties, such as its existence as a resonance hybrid and its zwitterionic nature, which contribute to its stability and reactivity. researchgate.net

Table 1: Key Milestones in Early N-Nitro-Guanidine Research

| Year | Researcher(s) | Contribution |

|---|---|---|

| 1877 | Jousselin | First attempted synthesis, product misidentified. |

| 1891 | Pellizzari & Franchimont | Correctly identified the product as nitroguanidine. |

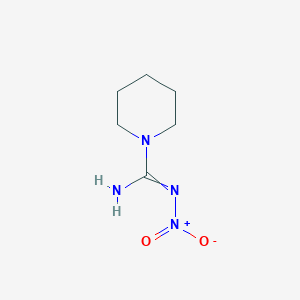

Chemical Classification and Structural Features of 1-Piperidinecarboximidamide, N-nitro- within Organic Chemistry

From a classification standpoint, 1-Piperidinecarboximidamide, N-nitro- belongs to the family of guanidine derivatives. Guanidine itself is characterized by a central carbon atom bonded to three nitrogen atoms. In this specific compound, the core structure is a carboximidamide (a substituted guanidine) which is modified in two key ways:

Piperidine (B6355638) Substitution: A piperidine ring is attached to one of the nitrogen atoms of the guanidine core.

N-Nitro Group: A nitro group (-NO₂) is attached to another nitrogen atom within the imidamide functional group, forming a nitrimine.

The resulting structure combines the saturated heterocyclic piperidine ring with the planar, electron-rich N-nitro-guanidine moiety. The parent, un-nitrated compound is Piperidine-1-carboximidamide. nih.gov The addition of the N-nitro group significantly alters the electronic properties of the molecule, introducing a potent electron-withdrawing feature characteristic of energetic materials and certain bioactive compounds.

Table 2: Chemical and Physical Properties of 1-Piperidinecarboximidamide, N-nitro-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₅O₃ chembk.com |

| IUPAC Name | piperidine-1-carbonimidic acid nitroamide lookchem.com |

| Polar Surface Area (PSA) | 84.94 Ų lookchem.com |

| LogP | 1.14 lookchem.com |

Note: Data is based on available chemical database information and may be computed.

Current Research Landscape and Academic Significance of N-Nitro-Substituted Imidamide Systems

The academic significance of N-nitro-substituted imidamide systems, such as 1-Piperidinecarboximidamide, N-nitro-, is multifaceted, spanning materials science and medicinal chemistry.

In materials science, nitroguanidine and its derivatives are well-established as important energetic materials. researchgate.netenergetic-materials.org.cn They are key ingredients in propellants and insensitive high-explosive formulations due to their high nitrogen content and thermal stability. researchgate.net Research continues into synthesizing new derivatives to achieve even better performance, such as higher energy output and lower sensitivity to shock or friction. researchgate.netenergetic-materials.org.cn

In the realm of medicinal and agricultural chemistry, the N-nitroguanidine scaffold is a crucial intermediate for creating biologically active molecules. acs.org The nitro group itself is recognized as an important pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netnih.gov Nitro-containing compounds exhibit a wide spectrum of bioactivities, including antibacterial, antiparasitic, and antihypertensive properties. nih.gov The mechanism often involves the in-vivo reduction of the nitro group to reactive intermediates. svedbergopen.com Furthermore, the broader class of imidazole-based structures, to which imidamides are related, is of significant interest in drug development due to its ability to form hydrogen bonds and interact with biological targets. nih.gov Academic research actively explores how modifying the guanidine core with various substituents, including N-nitro groups, can lead to new therapeutic agents. mdpi.com

Properties

IUPAC Name |

N'-nitropiperidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-6(8-10(11)12)9-4-2-1-3-5-9/h1-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJIUELKIAALAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339778 | |

| Record name | 1-Piperidinecarboximidamide, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53913-64-7 | |

| Record name | 1-Piperidinecarboximidamide, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperidinecarboximidamide, N Nitro and Analogous Compounds

Direct N-Nitration Approaches to Imidamide Scaffolds

The introduction of a nitro group directly onto a pre-existing imidamide or amidine scaffold represents a direct and efficient synthetic strategy. These methods can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic Nitration Strategies for Nitrogen Functionality

Electrophilic nitration is a fundamental and widely employed method for the introduction of a nitro group onto a nitrogen atom. The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich nitrogen of the imidamide. researchgate.netmasterorganicchemistry.comlibretexts.org

The most common method for generating the nitronium ion is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netlibretexts.org Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion. libretexts.org This powerful electrophile can then react with a nucleophilic nitrogen center.

The nitration of guanidine (B92328) to nitroguanidine (B56551) serves as a classic and highly analogous reaction for the N-nitration of a carboximidamide. In this process, guanidine nitrate (B79036) is treated with concentrated sulfuric acid. acs.org The temperature of the reaction is carefully controlled, typically kept below 20°C during the addition of the guanidine nitrate to the acid. acs.org The resulting nitroguanidine precipitates upon pouring the reaction mixture into water and can be obtained in good yields. acs.org

Table 1: Conditions for Electrophilic Nitration of Guanidine Nitrate

| Reactants | Reagents | Temperature | Yield | Reference |

| Guanidine Nitrate | Concentrated H₂SO₄ | < 20°C | 73-75% | acs.org |

| Guanidine Nitrate | 96-98% H₂SO₄ | 35°F (1.7°C) | 90% | libretexts.org |

| Guanidine Nitrate | 20% Oleum | 25°C | 93% | docbrown.info |

This table presents data from analogous reactions with guanidine nitrate, which are expected to be comparable for the nitration of 1-piperidinecarboximidamide.

Other nitrating agents have also been explored for their efficacy. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) can be used, sometimes in the presence of a zeolite catalyst, to nitrate deactivated aromatic compounds, demonstrating the versatility of modern nitrating systems. nih.gov Furthermore, reagents like N-nitrosaccharin have been developed as effective electrophilic nitrating agents for arenes. usp.org

Nucleophilic Substitution Pathways for Nitro Group Introduction onto Amidines

While less common for N-nitration, nucleophilic substitution reactions can, in principle, be employed to introduce a nitro group. This approach would involve the reaction of a nitrogen-centered nucleophile with a reagent that can deliver an electrophilic nitro group (a "nitro" donor).

The direct nucleophilic substitution on a nitrogen atom to form a nitramine is not a standard textbook reaction. However, related transformations offer some insight. For instance, the synthesis of N-nitroso compounds can occur through the reaction of secondary or tertiary amines with a nitrosating agent. nih.govacs.org While this introduces a nitroso (-NO) group rather than a nitro (-NO₂) group, it demonstrates the principle of forming an N-N bond through nucleophilic attack.

More relevantly, the synthesis of N-substituted-N'-nitroguanidines has been achieved by the reaction of primary amines with N-alkyl-N-nitroso-N'-nitroguanidines. youtube.com This reaction proceeds via an exchange mechanism, where the primary amine displaces the N-nitroso-N-alkylamino group.

Multi-Step Synthesis of Piperidine-Based N-Nitro-Imidamides

A more convergent and often more controlled approach to 1-Piperidinecarboximidamide, N-nitro- involves a multi-step synthesis. This strategy allows for the careful construction of the molecule by first assembling the piperidine (B6355638) and carboximidamide components, followed by the final, site-selective nitration.

Construction of the Piperidine Core Precursors

The piperidine ring is a common structural motif in many biologically active compounds and its synthesis is well-established. youtube.com A variety of methods can be employed to construct the piperidine core. These include the hydrogenation of pyridine (B92270) derivatives, cyclization reactions of acyclic precursors, and cycloaddition reactions. youtube.comrsc.org

For the synthesis of precursors to 1-piperidinecarboximidamide, a common starting material is piperidine itself or a suitably functionalized derivative. Piperidine can be derived from the reduction of pyridine. youtube.com A recent transfer hydrogenation protocol using borane-ammonia and a ruthenium catalyst has shown high efficiency in the reduction of pyridines to piperidines. usp.org

Formation of the Carboximidamide Moiety

With the piperidine core in hand, the next step is the formation of the carboximidamide group. This can be achieved through several established methods. A common route involves the reaction of piperidine with a cyanogen-containing reagent.

A documented synthesis of 1-piperidinecarboxamidine involves heating O-methylisourea sulfate (B86663) with two equivalents of piperidine. libretexts.org The methanol (B129727) formed during the reaction is distilled off, leading to the precipitation of 1-piperidinecarboxamidinium sulfate in nearly quantitative yield. The free base can then be liberated by treatment with a strong base like sodium hydroxide (B78521). libretexts.org

Alternatively, the reaction of nitriles with amines, catalyzed by Lewis acids or other reagents, can form amidines. For example, the addition of amines to nitrilium derivatives has been used to synthesize amidines. researchgate.net

Site-Selective Nitration at the Amidic Nitrogen

The final and most critical step in the synthesis of 1-Piperidinecarboximidamide, N-nitro- is the selective nitration of the terminal nitrogen of the carboximidamide group. The principles for this reaction are drawn directly from the well-established methods for the synthesis of nitroguanidine. acs.org

The precursor, 1-piperidinecarboximidamide, would be treated with a mixed acid solution of concentrated nitric and sulfuric acids under carefully controlled temperature conditions. researchgate.netacs.org The strong acid environment protonates the imidamide, and the highly electrophilic nitronium ion (NO₂⁺) generated in the mixture attacks the terminal, unsubstituted nitrogen atom. The electron-withdrawing nature of the adjacent piperidine ring and the imine group can influence the reactivity of the nitrogen atoms, but the terminal NH₂ group is generally the most nucleophilic and available for nitration.

The reaction conditions would likely mirror those used for the nitration of guanidine nitrate, with slow addition of the substrate to the cold acid mixture to manage the exothermic nature of the reaction. acs.org The product, 1-Piperidinecarboximidamide, N-nitro-, would be expected to precipitate upon dilution of the acidic reaction mixture with water.

Synthesis of Structurally Related N-Nitro-Heterocyclic Derivatives

The synthesis of N-nitro-heterocyclic derivatives is a cornerstone of energetic materials chemistry and has applications in pharmaceuticals. acs.org The introduction of the N-nitro functionality into a heterocyclic ring can significantly alter its chemical and physical properties.

A known synthesis for 1-Piperidinecarboximidamide, N-nitro- involves the reaction of piperidine with N-Methyl-N'-nitro-N-nitrosoguanidine in water. lookchem.com This method provides a direct route to the target compound.

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. In the context of N-nitro compounds, 1,3-dipolar cycloadditions are particularly relevant. nih.govwikipedia.org Nitrones, which are 1,3-dipoles, can react with alkenes or alkynes in a (3+2) cycloaddition to form isoxazolidines. wikipedia.orgrsc.org This process creates a new C-C and a new C-O bond in a stereospecific manner. wikipedia.org

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.orgrsc.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org For instance, the reaction of a nitrone with an electron-rich alkene typically involves the HOMO of the alkene and the LUMO of the nitrone, leading to a 5-substituted isoxazolidine (B1194047). wikipedia.org Conversely, with an electron-poor alkene, the interaction between the nitrone's HOMO and the alkene's LUMO is dominant, favoring the formation of a 4-substituted product. wikipedia.org

Intramolecular versions of nitrone-alkene cycloadditions have proven effective for assembling complex polycyclic structures. rsc.org The resulting isoxazolidine ring contains an N-O bond that can be readily cleaved, providing access to 1,3-aminoalcohols. wikipedia.org While not directly forming an N-nitro group, these cycloaddition products serve as versatile intermediates that can be further functionalized.

Another notable cycloaddition is the Kinugasa reaction, where a nitrone reacts with a copper acetylide. This reaction proceeds through a (3+2) cycloaddition to form a five-membered ring intermediate that subsequently rearranges to a β-lactam. wikipedia.org

Transition-metal catalysis has emerged as a versatile and efficient strategy for the synthesis of N-nitro compounds, offering advantages in terms of selectivity and functional group tolerance. nih.govfrontiersin.org Palladium-catalyzed reactions, in particular, have been successfully employed for the formation of nitroaromatics from aryl chlorides, triflates, and nonaflates under weakly basic conditions. organic-chemistry.org This method demonstrates broad scope and accommodates a wide range of functional groups. organic-chemistry.org

Iron catalysis has also been utilized in the synthesis of N-nitro compounds. For example, an iron(III)/pyridine-mediated decarboxylative nitration of α,β-unsaturated acids using iron nitrate yields (E)-nitroolefins. organic-chemistry.org Furthermore, the thermal decomposition of iron(III) nitrate nonahydrate generates nitrogen dioxide, which can participate in the radical halo-nitration of alkenes. organic-chemistry.org

Bimetallic metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts. A Fe2Ni-BDC bimetallic MOF, synthesized from iron(III) chloride hexahydrate, nickel(II) nitrate hexahydrate, and 1,4-benzenedicarboxylic acid, has demonstrated catalytic activity in the Michael addition amidation reaction of 2-aminopyridine (B139424) and nitroolefins. mdpi.com This catalyst proved effective in producing N-(pyridin-2-yl)-benzamide and was shown to be reusable. mdpi.com

The search for efficient hydrogenation catalysts based on non-precious metals is an important area of research for the reduction of nitro compounds to amines, a key transformation in many synthetic sequences. nih.govfrontiersin.org Cobalt-catalyzed oxidation of anilines to nitroarenes using tert-butyl hydroperoxide offers another non-precious metal-based approach. organic-chemistry.org

Modern synthetic strategies, including asymmetric organocatalysis and transition metal catalysis, have shown excellent applicability to nitro compounds, enabling the synthesis of enantiopure precursors for bioactive products. nih.govfrontiersin.org

| Catalyst System | Reactants | Product Type | Reference |

| Palladium catalyst | Aryl chlorides, triflates, nonaflates | Nitroaromatics | organic-chemistry.org |

| Iron(III)/pyridine | α,β-unsaturated acids, iron nitrate | (E)-nitroolefins | organic-chemistry.org |

| Iron(III) nitrate nonahydrate | Alkenes, halogen salt | Halo-nitroalkanes | organic-chemistry.org |

| Fe2Ni-BDC MOF | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | mdpi.com |

| Co(OAc)₂·4H₂O | Anilines, tert-butyl hydroperoxide | Nitroarenes | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis Strategies for N-Nitro Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-nitro compounds, aiming to reduce environmental impact and enhance safety. researchgate.netsci-hub.se A key focus is the development of environmentally benign nitrating agents and reaction conditions. researchgate.net

One approach involves the use of solid-supported reagents and catalysts. For instance, metal-modified montmorillonite (B579905) KSF has been used as a stable and reusable catalyst for the nitration of phenolic compounds with 60% nitric acid, offering an eco-friendly process. organic-chemistry.org The use of dinitrogen pentoxide (N₂O₅) is considered a cleaner nitrating agent that can lead to more efficient and "green" synthesis processes for nitramines. researchgate.net

Solvent-free reaction conditions represent another important green chemistry strategy. The synthesis of N-nitrosamines has been achieved using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions, offering a method with a broad substrate scope and an easy isolation procedure. rsc.org Similarly, adsorbing both the substrate and ozone onto silica (B1680970) gel allows for solvent-free oxidation of amines to nitroalkanes. organic-chemistry.org

The use of ionic liquids as both solvent and catalyst is also being explored. The ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate ([Dsim]NO₃) has been employed as a nitrating agent for the ipso-nitration of arylboronic acids and in the nitro-Hunsdiecker reaction of α,β-unsaturated acids, eliminating the need for co-catalysts and organic solvents. organic-chemistry.org

Furthermore, the capture and conversion of pollutant nitrogen dioxide (NO₂) into valuable nitro compounds presents a promising route for the circular utilization of reactive nitrogen resources. acs.org A metal-organic framework, Zr-bptc-N, has been shown to capture NO₂ which can then be used to nitrate various aromatic compounds. acs.org

The development of synthetic methods that reduce energy consumption is also a key aspect of sustainable synthesis. Microwave-assisted reactions, for example, can accelerate reaction times and improve product yields by enabling rapid and uniform heating of the reaction mixture. researchgate.net

| Green Chemistry Approach | Reagents/Conditions | Application | Reference |

| Solid-supported catalyst | Metal-modified montmorillonite KSF, 60% nitric acid | Nitration of phenolic compounds | organic-chemistry.org |

| Cleaner nitrating agent | Dinitrogen pentoxide (N₂O₅) | Synthesis of new nitramines | researchgate.net |

| Solvent-free reaction | tert-butyl nitrite (TBN) | Synthesis of N-nitrosamines | rsc.org |

| Solvent-free oxidation | Ozone on silica gel | Oxidation of amines to nitroalkanes | organic-chemistry.org |

| Ionic liquid | 1,3-disulfonic acid imidazolium nitrate ([Dsim]NO₃) | ipso-nitration of arylboronic acids | organic-chemistry.org |

| Pollutant utilization | NO₂ captured in a metal-organic framework (Zr-bptc-N) | Nitration of aromatic compounds | acs.org |

| Energy efficiency | Microwave irradiation | General acceleration of reactions | researchgate.net |

Mechanistic Investigations of Reactions Involving 1 Piperidinecarboximidamide, N Nitro

Elucidation of Reaction Pathways and Intermediate Species

Understanding the detailed pathways and identifying short-lived intermediates are fundamental to controlling the chemical transformations of N-nitro compounds. Both radical and polar mechanisms have been proposed and studied, often involving sophisticated analytical and computational techniques.

Radical mechanisms are particularly relevant in the decomposition and transformation of energetic materials like N-nitro compounds. These reactions often proceed through homolytic bond cleavage, generating highly reactive radical species. The reduction of a nitro group can occur via a radical pathway, involving the successive formation of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and ultimately an amine. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for detecting and characterizing paramagnetic species, making it invaluable for studying radical-mediated reactions. mdpi.com Studies on gamma- or x-irradiated nitroguanidine (B56551) compounds, which share the core N-nitro-amidine structure with 1-Piperidinecarboximidamide, N-nitro-, have successfully used EPR to identify the resulting radical intermediates. electronicsandbooks.com In crystalline nitroguanidine chloride and nitroguanidine nitrate (B79036), EPR spectra have been assigned to the formation of NO₂ and (NH₂)₂CN radicals. electronicsandbooks.com The analysis of nitroxide radicals by EPR is a powerful method to probe molecular dynamics and local environments, as the spectral lineshape is sensitive to the radical's motion. nsf.gov The unpaired electron in a nitroxide radical is delocalized over the nitrogen and oxygen atoms, and its interaction with the ¹⁴N nucleus leads to a characteristic hyperfine splitting in the EPR spectrum. researchgate.net

Polar mechanisms, particularly in cycloaddition reactions, are another significant pathway for the transformation of nitro compounds. The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) is a key method for constructing five-membered heterocyclic rings. chesci.comwikipedia.org These reactions are concerted, pericyclic processes whose regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions. wikipedia.org

The regiochemical outcome depends on which FMO interaction is dominant: the dipole's Highest Occupied Molecular Orbital (HOMO) with the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO), or vice versa. chesci.comwikipedia.org

Type I Interaction: When the dipolarophile has electron-withdrawing substituents, such as a nitro group, the reaction is controlled by the dipole HOMO-dipolarophile LUMO interaction. chesci.com This typically leads to the formation of 4-substituted isoxazolidines. chesci.com

Type III Interaction: When the dipolarophile has electron-donating groups, the interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant, favoring the formation of 5-substituted isoxazolidines. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the mechanisms of these cycloadditions. mdpi.com For instance, the reaction between nitro-substituted formonitrile N-oxide and electron-rich alkenes was determined to be a polar, one-step reaction, with attempts to locate zwitterionic intermediates being unsuccessful. mdpi.com In other cases, such as the reaction of 6-nitroindolizines with aminoacetylenes, calculations indicate that initially formed zwitterionic intermediates can undergo ring closure, with the activation barrier determining the final product. acs.orgmsu.ru

N-nitro-amidines and related structures can undergo intramolecular reactions to form various heterocyclic systems. These cyclizations can be promoted by different conditions, such as strong acids or photoexcitation.

One study demonstrated that nitroketene aminals, which possess a tethered phenyl group, undergo intramolecular cyclization in trifluoromethanesulfonic acid to produce cyclic amidine triflate salts. ias.ac.in This reaction highlights a pathway for forming complex cyclic structures from acyclic nitro-aminal precursors. ias.ac.in

Photochemistry offers another route for such transformations. A photoexcited nitro group can induce intramolecular redox C–N coupling. For example, 2-nitroarylethanols can be converted into N-heterocycles like indoles and oxindoles under blue-light irradiation without a metal or photocatalyst. nih.gov The mechanism is initiated by a double hydrogen atom abstraction (d-HAA) process from the alkyl group by the excited nitro group. nih.gov Kinetic isotope effect experiments have indicated that the homolysis of a C–H bond is part of the rate-determining step in these reactions. nih.gov

Rearrangements, such as the nitro-nitrite rearrangement (R-NO₂ → R-ONO), are also a mechanistic possibility in the decomposition of nitro compounds, although this is more commonly observed in C-nitro compounds. researchgate.net Theoretical calculations have shown that this rearrangement has a high activation barrier for neutral aliphatic nitro compounds but is more favorable for the corresponding radical cations. researchgate.net

Kinetic and Thermodynamic Parameters of N-Nitro-Imidamide Reactions

The study of kinetic and thermodynamic parameters is essential for quantifying reaction rates and understanding the energy profiles of transformations involving N-nitro-imidamides. Thermal decomposition is a critical reaction for these compounds, and its kinetics have been investigated for the closely related compound nitroguanidine (NGu).

High-pressure differential scanning calorimetry (PDSC) has been used to study the non-isothermal decomposition of NGu-based propellants. researchgate.netresearchgate.net These studies reveal that as pressure increases, the decomposition peak temperature decreases while the heat of decomposition increases, indicating a change in the reaction mechanism. researchgate.net The kinetic equation and associated parameters for NGu decomposition have been shown to be dependent on pressure. researchgate.net

Values for activation energy (Ea), the pre-exponential factor (A), and other thermodynamic parameters provide insight into the reaction's feasibility and transition state. For instance, in the nitrosation of certain amidines, activation parameters for denitrosation were found to be ΔH‡ = 74 kJ mol⁻¹ and ΔS‡ = -48 J K⁻¹ mol⁻¹, while for amidine hydrolysis, they were ΔH‡ = 74 kJ mol⁻¹ and ΔS‡ = -43 J K⁻¹ mol⁻¹. researchgate.net

Below is a table summarizing kinetic parameters for the thermal decomposition of nitroguanidine under different conditions, serving as a model for 1-Piperidinecarboximidamide, N-nitro-.

| Pressure (MPa) | Activation Energy (Ea) (kJ/mol) | Log(A) (A in s⁻¹) | Reaction Mechanism Model | Reference |

|---|---|---|---|---|

| 0.1 | 251.9 | 27.53 | Chemical Reaction (1-α)² | researchgate.net |

| 2.0 | 215.3 | 23.99 | Nucleation and Growth (1-α) | researchgate.net |

| 4.0 | 201.2 | 22.39 | Nucleation and Growth (1-α) | researchgate.net |

This table presents kinetic data for the thermal decomposition of nitroguanidine propellant. The data illustrates the influence of pressure on the activation energy, pre-exponential factor, and the proposed reaction mechanism model.

Role of Substituent Effects and Reaction Conditions on Reactivity and Selectivity in N-Nitro-Amidines

The reactivity and selectivity of reactions involving N-nitro-amidines are highly sensitive to both the electronic nature of substituents on the molecule and the external reaction conditions.

Substituent Effects: The electronic properties of substituents can significantly alter the rate of reaction. This is often quantified using a Hammett plot, which correlates reaction rates with substituent constants (σ). A study on the reaction of various para-substituted benzamidines with 1,2,3,5-tetrazines and 1,2,3-triazines found that electron-donating groups on the benzamidine (B55565) accelerated the reaction, while electron-withdrawing groups slowed it down. nih.gov This relationship was quantified by negative Hammett ρ values of -1.26 for the tetrazine reaction and -1.53 for the triazine reaction, indicating a buildup of positive charge in the transition state at a position close to the substituent. nih.gov Similarly, in the decomposition of N-nitrosoamidines, a Hammett ρ value of 0.7 for denitrosation reflects the influence of substituents on the reacting center. researchgate.net In the synthesis of α,β-diamino esters, the size and nature of alkyl substituents on the α-nitro ester influenced the diastereoselectivity of the reaction. nih.gov

Reaction Conditions: External parameters such as pressure, temperature, solvent, and catalysts play a crucial role in directing the course of a reaction.

Pressure: As noted previously, increasing pressure can alter the thermal decomposition mechanism of nitroguanidine from a chemical reaction model to a nucleation and growth model. researchgate.net

Solvent: Solvent polarity can influence reaction rates, although the effect is often small in concerted 1,3-dipolar cycloadditions, suggesting a transition state with polarity similar to the reactants. chesci.com

Catalysts: Lewis acids are known to activate nitriles for the synthesis of amidines. core.ac.uk In the N-methylation of nitro compounds using CO₂/H₂, the choice of catalyst (e.g., Pd/ZrCuOx vs. Pd/ZnZrOx) can determine whether the main product is the methylated amine or the N-formylated intermediate. rsc.org

These factors collectively determine the energy landscape of the reaction, influencing which pathways are favored and thereby controlling the final product distribution.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Piperidinecarboximidamide, N Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Piperidinecarboximidamide, N-nitro- in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Advanced 1D and 2D NMR Experiments for Definitive Structure Assignment (e.g., NOE, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the protons and carbons. For 1-Piperidinecarboximidamide, N-nitro-, the ¹H NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons. The protons on the carbons adjacent to the nitrogen (C2/C6) would appear at a different chemical shift than the other ring protons (C3/C5 and C4) due to the influence of the carboximidamide group. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the piperidine carbons and the unique carboximidamide carbon (C=N). It has been established that for nitroguanidine (B56551), the nitroimine tautomer is the exclusive form in both solid state and solution, a fact confirmed by NMR spectroscopy. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. spectroscopyonline.com

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the piperidine ring, confirming the connectivity from the C2 protons to the C3 protons and so on.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon in the piperidine ring. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the piperidine protons at C2/C6 and the carboximidamide carbon, definitively linking the two structural motifs. scielo.brresearchgate.net Correlations from the N-H protons of the guanidine (B92328) group to the carboximidamide carbon would also be anticipated.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments identify protons that are close in space. This can help to confirm the conformation of the piperidine ring and the spatial relationship between the piperidine and the N-nitro-carboximidamide substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Piperidinecarboximidamide, N-nitro- Predicted data based on analysis of piperidine and nitroguanidine moieties. rsc.orgchemicalbook.comspectrabase.comchemicalbook.comspectrabase.comnih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Piperidine C2, C6 | ~3.4 - 3.6 | ~48 - 50 | C=N, C3, C5 |

| Piperidine C3, C5 | ~1.6 - 1.8 | ~25 - 27 | C2, C4, C6 |

| Piperidine C4 | ~1.5 - 1.7 | ~23 - 25 | C3, C5 |

| Carboximidamide (C=N) | - | ~158 - 162 | - |

| NH/NH₂ | ~7.0 - 8.5 (broad) | - | C=N |

Application of GIAO DFT Calculations for NMR Data Interpretation

To further validate the experimental NMR data, theoretical calculations are employed. The Gauge-Including Atomic Orbital (GIAO) method, typically using Density Functional Theory (DFT), is a powerful tool for predicting NMR chemical shifts. researchgate.netresearchgate.net By optimizing the molecular geometry of 1-Piperidinecarboximidamide, N-nitro- and then calculating the nuclear shielding tensors, a theoretical NMR spectrum can be generated. A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment. This method is particularly valuable for assigning the chemical shifts of heteronuclei like ¹⁵N, which can help to distinguish between the different nitrogen atoms in the N-nitroguanidine group. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For 1-Piperidinecarboximidamide, N-nitro-, with a molecular formula of C₆H₁₂N₄O₂, the exact mass can be calculated. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) confirms the molecular formula and rules out other potential isobaric compounds.

Table 2: HRMS Data for 1-Piperidinecarboximidamide, N-nitro-

| Property | Value |

| Molecular Formula | C₆H₁₂N₄O₂ |

| Monoisotopic Mass | 172.0960 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 173.1033 |

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion at m/z 173.1) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions create a "fingerprint" spectrum that is characteristic of the molecule's structure. For 1-Piperidinecarboximidamide, N-nitro-, several key fragmentation pathways can be predicted. The fragmentation of piperidine alkaloids and nitrosamine (B1359907) compounds often involves characteristic losses. nih.govnih.gov Common fragmentation patterns for cyclic amines include the loss of a hydrogen radical (M-1) and alpha-cleavage. miamioh.edulibretexts.org For nitro compounds, a primary fragmentation pathway is often the loss of the nitro group. nih.gov

A plausible fragmentation pathway would involve:

Loss of the nitro group (NO₂), resulting in a fragment at m/z ~127.

Cleavage of the C-N bond linking the piperidine to the guanidine group, leading to the formation of a piperidinyl cation or a related fragment at m/z 84.

Characteristic fragmentation of the piperidine ring itself through a retro-Diels-Alder-type mechanism or other ring-opening processes. scielo.br

Table 3: Predicted MS/MS Fragmentation for Protonated 1-Piperidinecarboximidamide, N-nitro- ([M+H]⁺, m/z 173.1) Predicted data based on common fragmentation patterns of piperidines and nitro compounds. scielo.brnih.govmiamioh.edu

| Predicted m/z | Proposed Fragment Structure / Neutral Loss |

|---|---|

| 127.1 | [M+H - NO₂]⁺ |

| 84.1 | [C₅H₁₀N]⁺ (Piperidinyl cation or related isomer) |

| 77.0 | [CH₅N₄O₂]⁺ (Protonated nitroguanidine) |

| 56.1 | [C₄H₈]⁺ (Fragment from piperidine ring cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

For 1-Piperidinecarboximidamide, N-nitro-, these techniques are highly effective for confirming the presence of the key structural components. The nitro group (NO₂) has very strong and characteristic stretching vibrations in the IR spectrum. spectroscopyonline.comorgchemboulder.com Nitroalkanes typically exhibit an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The C=N double bond of the imidamide group and the N-H bonds of the amino groups also produce distinct signals. The piperidine ring will contribute characteristic C-H stretching and bending vibrations. spectroscopyonline.com

Raman spectroscopy provides complementary information. While N-O and other polar bond stretches are strong in the IR, symmetric vibrations and C-C/C=N bonds can be strong in the Raman spectrum. chemicalbook.com The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 4: Characteristic IR and Raman Vibrational Frequencies for 1-Piperidinecarboximidamide, N-nitro- Predicted data based on characteristic group frequencies. spectrabase.comorgchemboulder.comorgchemboulder.comchemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium | Weak |

| C-H Stretch | Piperidine CH₂ | 2850 - 2950 | Strong | Strong |

| C=N Stretch | Imidamide | 1640 - 1680 | Medium-Strong | Strong |

| N-O Asymmetric Stretch | -NO₂ | 1530 - 1560 | Very Strong | Medium |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium | Weak |

| CH₂ Bend (Scissoring) | Piperidine CH₂ | 1440 - 1470 | Medium | Medium |

| N-O Symmetric Stretch | -NO₂ | 1350 - 1380 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

In the solid state, nitroguanidine molecules are planar and are stabilized by an extensive three-dimensional network of intermolecular hydrogen bonds. dtic.mil This hydrogen bonding network is a key factor in the stability of the crystal lattice. The amidine moiety (N=CN₂) in nitroguanidine exhibits amino C-N bonds that are shorter than a typical C-N single bond, suggesting some degree of double bond character. dtic.mil The N-N bond length is intermediate between a standard single and double bond. dtic.mil

A hypothetical table of crystallographic data for a related nitroguanidine derivative is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.47 |

| b (Å) | 24.68 |

| c (Å) | 3.56 |

| β (°) | 91.5 |

| Volume (ų) | 1535 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.78 |

This data is representative of a related nitroguanidine compound and is for illustrative purposes.

Hyphenated Techniques in Comprehensive Structural Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the characterization of individual compounds. nih.gov For a compound like 1-Piperidinecarboximidamide, N-nitro-, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly valuable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective quantification of nitro compounds in various matrices. nih.govunimi.itacs.org The analysis of related compounds like nitroguanidine and its derivatives by LC-MS/MS has been well-documented. unimi.itnih.govresearchgate.net

A typical LC-MS/MS method for a polar compound like 1-Piperidinecarboximidamide, N-nitro- would involve:

Chromatographic Separation: A reverse-phase C18 column is often used for the separation of polar compounds. unimi.it The mobile phase would likely consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) formate (B1220265) to improve ionization. oup.com

Ionization: Electrospray ionization (ESI) in positive or negative mode is commonly employed for polar and thermally labile compounds. unimi.it

Mass Analysis: A triple quadrupole mass spectrometer is frequently used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. oup.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation.

For instance, in the analysis of nitroguanidine, a method was developed using ultrafast LC-MS/MS, achieving low detection limits in soil and water samples. nih.gov Another study demonstrated a sensitive method for nitroguanidine determination based on its reduction and derivatization prior to LC-MS analysis. acs.org Such derivatization strategies can be employed to enhance the chromatographic retention and ionization efficiency of highly polar analytes.

A representative table of LC-MS/MS parameters for the analysis of a related nitroguanidine compound is provided below.

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase |

| Mobile Phase | Methanol/Water with Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |

| Product Ion (m/z) | Specific fragment ions |

This data is representative of a method for a related nitroguanidine compound and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for highly polar and non-volatile compounds like nitroguanidines, GC-MS can be used after appropriate derivatization to increase volatility. oup.comresearchgate.net Derivatization converts the polar functional groups into less polar, more volatile moieties suitable for GC analysis. For guanidino compounds, derivatization with reagents like hexafluoroacetylacetone (B74370) has been reported. researchgate.net The resulting derivative can then be separated on a capillary GC column and detected by the mass spectrometer.

Theoretical and Computational Chemistry Studies of 1 Piperidinecarboximidamide, N Nitro

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules like 1-Piperidinecarboximidamide, N-nitro-. These methods model the electronic structure to derive properties such as energy, geometry, and reactivity.

Density Functional Theory (DFT) has become a primary tool for the computational study of energetic materials, including N-nitro-guanidines. researchgate.net DFT methods are favored for their balance of computational cost and accuracy. researchgate.net Studies on the parent compound, nitroguanidine (B56551) (NQ), have utilized DFT to investigate its tautomeric properties, both in the gas phase and in aqueous solutions. researchgate.net The M06-2X functional, for instance, has been effectively used to estimate the physical and chemical properties of NQ tautomers. researchgate.net It has been confirmed through both theoretical and experimental work that nitroguanidine exists exclusively in the nitroimine tautomer form in both solid state and solution. wikipedia.org

For 1-Piperidinecarboximidamide, N-nitro-, DFT calculations would be essential to understand the influence of the piperidine (B6355638) ring on the electronic structure of the N-nitroguanidine core. The calculations can predict bond lengths, bond angles, and charge distributions, which are critical for understanding the molecule's stability and reactivity. The molecular electrostatic potential (ESP) analysis, often performed using DFT, can identify the most electronegative sites on the molecule, which are potential centers for reaction. nih.gov

Table 1: Representative DFT Functionals for N-Nitroguanidine Studies This table is illustrative and based on common practices in computational chemistry for similar compounds.

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties |

| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics, non-covalent interactions |

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, though at a greater computational expense than DFT. For N-nitro-guanidines, ab initio calculations can be used to benchmark the results obtained from DFT and semi-empirical methods.

Semi-empirical methods, such as MNDO, AM1, and PM3, offer a computationally less intensive alternative for studying large molecular systems. wikipedia.org These methods simplify the Hartree-Fock equations by using parameters derived from experimental data. wikipedia.org While their accuracy can be lower than that of DFT or ab initio methods, they are useful for initial conformational searches and for studying very large systems. wikipedia.org For a molecule like 1-Piperidinecarboximidamide, N-nitro-, semi-empirical methods could be employed to rapidly screen a wide range of possible conformations of the piperidine ring.

The conformational flexibility of the piperidine ring is a key structural feature of 1-Piperidinecarboximidamide, N-nitro-. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. youtube.com However, other conformations like the boat or twist-boat are also possible, though generally higher in energy. youtube.com

Computational methods can predict the relative energies of these different conformers and the energy barriers between them. A systematic conformational search, often initiated with semi-empirical methods and refined with DFT, can identify the global minimum energy structure. nih.gov The analysis of the potential energy surface reveals the most stable three-dimensional arrangement of the atoms, which is crucial for understanding its interactions and reactivity. The substitution pattern on the piperidine ring can significantly influence the conformational preferences. nih.gov

Reaction Energetics and Transition State Analysis

Understanding the decomposition mechanism of energetic materials is paramount for assessing their stability and performance. Computational chemistry provides tools to map out reaction pathways and determine their energetic profiles.

The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them. wikipedia.org For the decomposition of N-nitro-guanidines, several reaction pathways have been proposed, including the initial cleavage of the N-NO2 bond. uri.edu

For 1-Piperidinecarboximidamide, N-nitro-, PES mapping would involve calculating the energy of the molecule as key bonds are stretched and broken. This would reveal the most likely initial steps in its thermal decomposition. The complexity of the PES can be high, with multiple competing reaction channels. nih.gov

The activation energy is the minimum energy required to initiate a chemical reaction and is a critical parameter for determining reaction rates. Transition State Theory (TST) is a fundamental theory used to calculate reaction rate constants from the properties of the reactants and the transition state. wikipedia.org

Computational methods are used to locate the transition state structure and calculate its energy. The difference in energy between the transition state and the reactants gives the activation energy. researchgate.net For N-nitro-guanidines, the initial decomposition step is often the rate-determining step, and its activation energy is a key indicator of the compound's thermal stability. uri.eduresearchgate.net The reaction path, also known as the intrinsic reaction coordinate (IRC), can be traced from the transition state down to the reactants and products, confirming the connection between them on the PES.

Table 2: Illustrative Calculated Activation Energies for Nitroguanidine Decomposition Pathways This table is based on general findings for nitroguanidine and is for illustrative purposes. Specific values for 1-Piperidinecarboximidamide, N-nitro- would require dedicated computational studies.

| Reaction Pathway | Description | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| N-NO2 Homolysis | Cleavage of the nitro group bond | 40 - 50 |

| Nitro-Nitrite Rearrangement | Isomerization to a nitrite (B80452) intermediate | 30 - 40 |

Prediction of Reactivity Indices and Regioselectivity in N-Nitro-Amidines

Theoretical studies on N-nitro compounds, such as the related molecule nitroguanidine, provide a foundation for understanding the reactivity of 1-Piperidinecarboximidamide, N-nitro-. Computational analysis, particularly using Density Functional Theory (DFT), is instrumental in predicting reactivity indices and the regioselectivity of reactions involving N-nitro-amidines.

The reactivity of these molecules is intrinsically linked to their electronic structure. For instance, the stability of nitroguanidine's molecular structure is enhanced by the delocalization of π-electrons across the C-N bonds, which creates a planar arrangement of the carbon and its three adjacent nitrogen atoms. This electronic delocalization influences the molecule's reactivity. Computational models can calculate various electronic properties that serve as reactivity descriptors. These include the dipole moment, electron affinity, and ionization potential, which have been predicted for nitroguanidine in both gas and aqueous phases using methods like the M062X functional. bath.ac.uk

Regioselectivity in chemical reactions, which dictates the position at which a reaction occurs, is often determined by the relative stability of reaction intermediates. In the context of N-nitro-amidines, computational studies can elucidate reaction pathways and the energies of potential intermediates, thereby predicting the most likely site of reaction. For example, in the amidation of quinoline (B57606) N-oxide, computational analysis revealed that the regioselectivity is controlled by the stability of the amido insertion intermediates. mdpi.com A similar approach can be applied to understand and predict the regioselectivity of reactions involving 1-Piperidinecarboximidamide, N-nitro-.

Furthermore, the study of tautomerism is crucial for understanding reactivity. For nitroguanidine, different tautomers exist, and their relative stabilities can be predicted based on Gibbs free energy changes calculated through theoretical methods. bath.ac.uk The predominant tautomer under specific conditions will dictate the molecule's reactive behavior.

Interactive Table: Calculated Electronic Properties of Nitroguanidine (as a model for N-Nitro-Amidines)

Below is a table of representative electronic properties for nitroguanidine, which can be used to infer the reactivity of related N-nitro-amidines.

| Property | Predicted Value (Gas Phase) | Computational Method |

| Dipole Moment | Varies by tautomer | M062X/6-31+G(d,p) |

| Ionization Potential | Varies by tautomer | M062X/6-31+G(d,p) |

| Electron Affinity | Varies by tautomer | M062X/6-31+G(d,p) |

| pKa | ~21 (Calculated) | COSMO-RS |

Note: Specific values are highly dependent on the chosen computational model and the specific tautomer being studied. The pKa value indicates weak acidic properties. bath.ac.uk

Advanced Computational Method Development for N-Containing Organic Systems

The accurate theoretical prediction of properties for nitrogen-containing organic systems, including energetic materials like 1-Piperidinecarboximidamide, N-nitro-, relies on the continuous development of advanced computational methods. mdpi.com These methods are essential for exploring the complex potential energy surfaces and predicting the behavior of these molecules with high accuracy. mdpi.com

A significant area of development is in the application and refinement of Density Functional Theory (DFT) methods. Various functionals and basis sets are constantly being evaluated for their ability to accurately model the structures and energetics of nitrogen-rich compounds. For instance, studies on amine N-oxides have compared the performance of different models, such as B3LYP/6-31G* and M06/6-311G+(d,p), in calculating properties like N-O bond dissociation energies. nih.govat.ua Such comparative studies are crucial for selecting the most appropriate computational approach for the system of interest.

Beyond DFT, there is a growing interest in the use of machine learning (ML) and artificial intelligence (AI) to accelerate the design and discovery of new energetic materials. mdpi.com These methods can be trained on existing experimental and computational data to build quantitative structure-property relationship (QSPR) models. mdpi.com These models can then rapidly predict the properties of new, un-synthesized compounds, significantly reducing the time and cost associated with traditional research and development. mdpi.com For example, ML models have been developed to predict key performance indicators of energetic materials, such as density, detonation velocity, and detonation pressure, based on their molecular topology. mdpi.com

The development of coarse-grained modeling methods also represents a significant advancement, enabling the simulation of larger systems and longer timescales. nih.gov These methods are particularly useful for studying phenomena like shear banding in shocked energetic materials, providing insights that are inaccessible with purely atomistic simulations. nih.gov

Interactive Table: Overview of Advanced Computational Methods

The following table summarizes some of the advanced computational methods being developed and applied to the study of N-containing organic systems.

| Method | Application | Key Advantages |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Good balance of accuracy and computational cost for a wide range of systems. |

| Machine Learning (ML) / AI | Prediction of properties (e.g., density, detonation velocity), inverse material design. | High-throughput screening and rapid prediction, accelerates discovery. mdpi.com |

| Coarse-Grained (CG) Modeling | Simulation of large-scale phenomena (e.g., shock sensitivity, material morphology). | Allows for the study of larger systems and longer timescales than atomistic methods. nih.gov |

| Ab initio Molecular Dynamics | Simulation of dynamic processes, including chemical reactions and decomposition pathways. | Provides a first-principles-based understanding of molecular motion and reactivity. |

The ongoing development of these and other computational tools is critical for advancing our understanding of 1-Piperidinecarboximidamide, N-nitro- and for the rational design of new energetic materials with tailored properties. mdpi.comnih.gov

Synthetic Applications and Chemical Transformations of 1 Piperidinecarboximidamide, N Nitro and Its Derivatives

Role as a Versatile Chemical Reagent in Organic Synthesis

The combination of the guanidine (B92328) and N-nitro functionalities makes 1-Piperidinecarboximidamide, N-nitro- a reagent with diverse applications in synthetic organic chemistry, from constructing heterocyclic scaffolds to participating in fundamental reaction types like nitrations and Michael additions.

The nitroguanidine (B56551) moiety is a well-established precursor for the synthesis of various nitrogen-rich heterocyclic compounds. While specific examples starting directly from 1-Piperidinecarboximidamide, N-nitro- are not extensively documented, the known reactivity of analogous nitroguanidines demonstrates their utility in forming rings such as triazoles, tetrazoles, and pyrimidines. cdnsciencepub.comnih.gov

For instance, substituted nitroguanidines can undergo intramolecular cyclization to form heterocyclic systems. A notable example is the cyclization of N-γ-Nitroxybutyl-N'-nitroguanidine, which, when refluxed in water, yields 1-nitro-2-amino-6-methyl-1,4,5,6-tetrahydropyrimidinium nitrate (B79036). cdnsciencepub.com Another key precursor, 1-amino-2-nitroguanidine (ANQ), showcases the synthetic potential of the nitroguanidine group. nih.gov Acylated ANQ can be cyclized to form 3-methyl-4,5-diamino-1,2,4-triazole. nih.gov Furthermore, ANQ can react with nitrous acid to generate an azide (B81097) intermediate, which subsequently cyclizes in the presence of a base to form 5-nitroaminotetrazole and its salts. nih.gov These reactions highlight the capacity of the nitroguanidine functional group to serve as a foundational element in the assembly of complex heterocyclic structures.

The following table summarizes representative cyclization reactions of nitroguanidine derivatives, illustrating the types of heterocyclic systems that can be synthesized.

| Starting Material | Reagents/Conditions | Product | Reference |

| N-γ-Nitroxybutyl-N'-nitroguanidine | Reflux in water | 1-nitro-2-amino-6-methyl-1,4,5,6-tetrahydropyrimidinium nitrate | cdnsciencepub.com |

| 1-acetamido-2-aminoguanidine (from ANQ) | Base-catalyzed cyclization | 3-methyl-4,5-diamino-1,2,4-triazole | nih.gov |

| 1-Amino-2-nitroguanidine (ANQ) | 1. Nitrous Acid (strong acid) 2. Base (e.g., NH₄OH) | Ammonium (B1175870) 5-nitroaminotetrazolate | nih.gov |

| Nitroguanidine | Hydrazine (B178648) Hydrate | 1-Amino-2-nitroguanidine (ANQ) | nih.gov |

N-nitro compounds, particularly in acidic media, can serve as effective nitrating agents. uri.eduuri.eduresearchgate.nethuji.ac.il Studies have shown that nitroguanidine (NQ), in the presence of a strong acid like sulfuric acid, can nitrate both activated and deactivated aromatic substrates with high yields. uri.eduuri.edu The reaction is believed to proceed through the formation of the active electrophile, the nitronium ion (NO₂⁺), generated from the N-nitro compound. uri.edu

This reactivity suggests that 1-Piperidinecarboximidamide, N-nitro-, as a substituted nitroguanidine, can function as a nitro group donor for the nitration of various organic substrates. The reaction proceeds efficiently at room temperature, and the regioselectivity is often similar to that observed with other sources of the nitronium ion. uri.eduuri.edu The use of such organic nitrating agents can be advantageous, and in some cases, they can be employed as "water-free" sources of the nitronium ion. uri.edu

The table below presents data from the acid-catalyzed nitration of aromatic compounds using nitroguanidine (NQ) as the nitrating agent, demonstrating its efficacy.

| Aromatic Substrate | Nitrating System | Product(s) | Yield | Reference |

| Nitrobenzene | NQ / H₂SO₄ | Dinitrobenzenes | 93% | uri.edu |

| Toluene | NQ / H₂SO₄ | Mononitrotoluenes | High Yield | uri.eduuri.edu |

| o-Toluic Acid | NQ / H₂SO₄ | Nitro-o-toluic acids | High Yield | uri.edu |

The Michael addition is a cornerstone carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). wikipedia.orgorganic-chemistry.org While compounds like nitroalkanes are classic Michael donors due to the stabilization of the resulting carbanion, 1-Piperidinecarboximidamide, N-nitro- does not fit this role as it lacks an acidic α-carbon. sctunisie.org

However, the guanidine portion of the molecule is strongly basic. Guanidines are known to function as potent organic base catalysts that can facilitate Michael additions. researchgate.net They activate the Michael donor by deprotonation, generating the required nucleophile. For example, helical peptides containing a guanidinylated N-terminus have been successfully employed as catalysts for the enantioselective Michael addition of β-dicarbonyl compounds to nitroalkenes. researchgate.net The guanidine moiety in the catalyst is crucial for its activity. researchgate.net

Therefore, it is plausible that 1-Piperidinecarboximidamide, N-nitro- can be utilized not as a direct participant but as a basic catalyst—an "activated system"—to promote Michael addition reactions between suitable donors and acceptors.

Transformations of the N-Nitro Group into Other Functionalities

The N-nitro group is a versatile functional handle that can be converted into other important chemical groups, primarily through reduction or elimination pathways. These transformations significantly enhance the synthetic value of 1-Piperidinecarboximidamide, N-nitro-, allowing for its conversion into a variety of derivatives.

The reduction of a nitro group to an amino group is one of the most fundamental and widely used transformations in organic synthesis. masterorganicchemistry.comjsynthchem.comnih.gov This reaction is also applicable to N-nitro compounds. The reduction of the N-nitro group in nitroguanidines yields the corresponding N-aminoguanidines, which are substituted hydrazine derivatives.

The reduction of nitroguanidine itself to aminoguanidine (B1677879) is a well-established process. acs.org Various reducing agents can be employed for this transformation. Conventional methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of dissolving metals such as zinc or tin in acidic media. masterorganicchemistry.comwikipedia.org For example, the reduction of nitroguanidine with zinc has been reported to yield products consistent with the formation of an aminoguanidine intermediate. sciencemadness.org Given this precedent, the N-nitro group of 1-Piperidinecarboximidamide, N-nitro- can be selectively reduced to the corresponding N-amino functionality, yielding 1-Piperidinecarboximidamide, N-amino-.

The following table lists common reagents used for the reduction of nitro groups to amines, which are applicable to N-nitroguanidines.

| Reagent/System | Type of Reduction | Reference |

| H₂ / Pd/C or Raney Nickel | Catalytic Hydrogenation | masterorganicchemistry.comwikipedia.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Dissolving Metal Reduction | masterorganicchemistry.com |

| NaBH₄ / Catalyst | Hydride Reduction | jsynthchem.com |

| Sodium Sulfide (Na₂S) | Selective Reduction | wikipedia.org |

While classic elimination reactions to form C=C or C=N bonds are not typical for N-nitroguanidines, the removal of the nitro group itself, known as denitration, is a documented transformation for this class of compounds. rsc.orgrsc.org This process can be considered a form of elimination.

The denitration of nitroguanidines can occur under specific conditions. In concentrated acids like sulfuric acid, the reaction is reversible and is thought to proceed through a diprotonated intermediate species. rsc.org This acid-catalyzed removal of the nitro group regenerates the guanidinium (B1211019) salt. Additionally, denitration can sometimes be achieved under basic conditions. For example, certain complex nitroguanidine derivatives can be denitrated using potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). nih.gov This process effectively eliminates the nitro functionality from the molecule, providing a pathway back to the parent guanidine or to other derivatives. nih.gov

Derivatization for Enhanced Synthetic Utility and Modular Construction

The derivatization of the N-nitro-amidine core is a key strategy for creating a library of building blocks suitable for modular synthesis. This approach allows for the systematic modification of a parent structure to fine-tune its properties and introduce diverse functionalities. The synthesis of N-substituted-N'-nitroguanidines exemplifies this principle, where the primary amine component can be varied to introduce different substituents.

A common method for such derivatization involves the reaction of primary amines with an activated N-nitro-amidine synthon. For instance, N-alkyl-N-nitroso-N'-nitroguanidines have been employed as reagents to prepare a range of N-substituted-N'-nitroguanidines. acs.org This reaction facilitates the introduction of various alkyl and aryl groups, thereby creating a modular platform for further synthetic transformations.

The following table illustrates the types of derivatives that can be generated, based on reactions of analogous N-nitroguanidine precursors.

| Starting Amine | N-Nitroguanidine Precursor | Resulting Derivative Class |

| Benzylamine | 1-Methyl-3-nitro-1-nitrosoguanidine | N-Benzyl-N'-nitroguanidines |

| 3-Aminopyridine | 1-Methyl-3-nitro-1-nitrosoguanidine | N-(Pyridin-3-yl)-N'-nitroguanidines |

| 1-Aminopiperidine (B145804) | 1-Methyl-3-nitro-1-nitrosoguanidine | N-(Piperidin-1-yl)-N'-nitroguanidines |

| Methylamine | Nitroguanidine | N-Methyl-N'-nitroguanidine |

This table is illustrative of general derivatization strategies for N-nitroguanidines and does not represent direct derivatizations of 1-Piperidinecarboximidamide, N-nitro-.

This modularity is crucial for developing compounds with specific desired characteristics, as the introduced substituents can influence solubility, reactivity, and biological activity. For example, in the context of medicinal chemistry, various substituted Nω-nitro-Nω'-guanidines have been synthesized to act as nitric oxide synthase inhibitors. scirp.org The synthetic route allows for the introduction of a wide array of functional groups, including those containing heterocycles like pyridine (B92270) and thiophene, demonstrating the versatility of this synthetic approach. scirp.org The synthesis of 1-nitro-3-(piperidin-1-yl)guanidine, an isomer of the title compound, was achieved through the reaction of 1-aminopiperidine with 1-methyl-3-nitro-1-nitrosoguanidine, highlighting the feasibility of incorporating cyclic amine moieties. scirp.org

Synthesis of Polyfunctionalized Organic Molecules Utilizing N-Nitro-Amidines

N-nitro-amidines and their derivatives are valuable precursors for the synthesis of more complex, polyfunctionalized organic molecules, particularly nitrogen-rich heterocyclic systems. The nitroguanidine moiety can be considered a key building block, or synthon, that can be incorporated into larger molecular frameworks.

Nitroguanidine itself is a precursor for various energetic materials and insecticides. researchgate.netwikipedia.org Its synthetic transformations often involve reactions at the amino or imino groups, allowing for the construction of larger assemblies. For example, N-methyl-N'-nitroguanidine, which can be prepared from nitroguanidine and methylamine, is a key intermediate in the synthesis of certain insecticides. google.com

The reactivity of the nitroguanidine group allows it to be used in cyclization reactions to form heterocyclic rings. While specific examples starting from 1-Piperidinecarboximidamide, N-nitro- are not detailed in the literature, the general reactivity pattern of N-nitroguanidines suggests their potential in constructing heterocycles. For instance, nitroguanidine has been used as a substrate in the synthesis of nitroguanidyl-functionalized nitrogen-rich materials based on 1,3,5-triazine (B166579) and 1,2,4,5-tetrazine. researchgate.net These reactions demonstrate how the nitroguanidine unit can be appended to existing heterocyclic cores to create highly functionalized, high-nitrogen content molecules.

The research into N-substituted nitroguanidines as nitric oxide synthase inhibitors further illustrates their role in building polyfunctional molecules. The synthesis of compounds like 1-nitro-3-(pyridin-3-yl)guanidine involves coupling the N-nitroguanidine moiety with a heterocyclic amine, resulting in a molecule with distinct functional domains. scirp.org

The following table outlines the synthesis of representative N-substituted nitroguanidines, which serve as examples of polyfunctional molecules derived from a nitroguanidine core.

| Precursors | Product | Key Functional Groups |

| 3-Aminopyridine, 1-Methyl-3-nitro-1-nitrosoguanidine | 1-Nitro-3-(pyridin-3-yl)guanidine | N-Nitroguanidine, Pyridine |

| Benzylamine, 1-Methyl-3-nitro-1-nitrosoguanidine | 1-Benzyl-3-nitroguanidine | N-Nitroguanidine, Phenyl |

| 1-Aminopiperidine, 1-Methyl-3-nitro-1-nitrosoguanidine | 1-Nitro-3-(piperidin-1-yl)guanidine | N-Nitroguanidine, Piperidine (B6355638) |

This table showcases the synthesis of polyfunctionalized N-nitroguanidines from various precursors. scirp.org

These examples underscore the potential of N-nitro-amidines, including by extension 1-Piperidinecarboximidamide, N-nitro-, as valuable synthons for the assembly of complex and functionally diverse organic molecules.

Future Directions and Emerging Research Avenues in N Nitro Imidamide Chemistry

Development of Novel Synthetic Routes with Improved Selectivity and Efficiency

The synthesis of N-nitro-guanidines and related compounds is a cornerstone of their study and application. While established methods exist, ongoing research focuses on developing more selective, efficient, and safer synthetic protocols. A significant trend is the move towards greener chemistry principles, minimizing the use of hazardous reagents and solvents.

One promising approach involves the optimization of guanidinylating reagents. For instance, the use of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has been optimized for the preparation of a range of guanidines via their nitroguanidine (B56551) precursors researchgate.net. Future work could explore the adaptation of such reagents for the synthesis of complex structures like 1-Piperidinecarboximidamide, N-nitro-, aiming for higher yields and purity.

Furthermore, the development of one-pot syntheses and multicomponent reactions (MCRs) presents a significant opportunity to streamline the production of N-nitro-imidamides. MCRs are particularly attractive as they can generate molecular complexity from simple starting materials in a single step, often with high atom economy nih.gov. Research into novel MCRs that incorporate N-nitro-guanidine scaffolds could lead to the discovery of new derivatives with unique properties.

Table 1: Comparison of Guanidinylating Reagents

| Reagent | Advantages | Disadvantages | Potential for N-Nitro-Imidamide Synthesis |

|---|---|---|---|

| N,N'-bis-Boc-1-pyrazole-1-carboxamidine | High reactivity, good yields | Requires protection/deprotection steps | High |

| N,N'-bis-Boc-AP-triflylguanidine | Versatile for various amines | Can be expensive | Moderate |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of N-nitro-imidamides is crucial for process optimization and the discovery of new reactions. Advanced spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring, allowing researchers to observe transient intermediates and gain detailed mechanistic insights.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products as a reaction progresses researchgate.net. For example, monitoring the vibrational modes of the nitro group and the C=N bond in the imidamide core can offer a window into the kinetics and mechanism of N-nitration and subsequent reactions.

Moreover, surface-enhanced Raman spectroscopy (SERS) has the potential to detect reaction intermediates at very low concentrations, which is particularly useful for studying complex reaction pathways nih.gov. The application of these advanced spectroscopic methods to the study of 1-Piperidinecarboximidamide, N-nitro- could elucidate the finer details of its formation and reactivity.

Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application to N-Nitro-Imidamide Chemistry |

|---|---|---|

| In-situ FTIR | Functional group transformations, reaction kinetics | Monitoring nitration and subsequent functionalization |

| In-situ Raman | Molecular structure changes, reaction progress | Studying tautomeric equilibria and reaction intermediates |

| SERS | Detection of low-concentration species | Identifying transient intermediates in complex reaction mechanisms |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemistry by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics arxiv.orgresearchgate.net. In the context of N-nitro-imidamides, which are often energetic materials, AI can be a powerful tool for predicting performance and sensitivity, thereby guiding synthetic efforts towards safer and more effective compounds researchgate.netenergetic-materials.org.cn.

ML models can be trained on existing data from experiments and quantum chemical calculations to predict properties such as density, detonation velocity, and heat of formation for novel N-nitro compounds nih.govresearchgate.net. This data-driven approach can significantly accelerate the discovery and development of new energetic materials by prioritizing candidates for synthesis and testing nih.gov. For instance, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of N-nitro-guanidines with their mutagenicity or other biological activities nih.gov.